molecular formula C24H22N6O2S B11270621 N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11270621
M. Wt: 458.5 g/mol
InChI Key: XGMKCBNUYOQYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core, followed by the introduction of the 4-methylphenyl group, and finally the attachment of the 3-methoxybenzyl and sulfanylacetamide moieties. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group would yield methoxybenzoic acid, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is unique due to its combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its complex structure allows for more specific interactions with biological targets, making it a valuable tool in medicinal chemistry and other fields.

Properties

Molecular Formula

C24H22N6O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-16-6-8-18(9-7-16)20-13-21-23-26-27-24(29(23)10-11-30(21)28-20)33-15-22(31)25-14-17-4-3-5-19(12-17)32-2/h3-13H,14-15H2,1-2H3,(H,25,31)

InChI Key

XGMKCBNUYOQYMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC(=CC=C5)OC)C3=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.